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Compound of Interest

Compound Name: Butyl benzenesulfonate

Cat. No.: B138820 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Butyl Benzenesulfonate

This guide provides a comprehensive overview of the spectroscopic data for butyl
benzenesulfonate, tailored for researchers, scientists, and professionals in drug development.

The information is presented in a structured format to facilitate easy access and comparison of

data, along with detailed experimental protocols and a visual representation of the analytical

workflow.

Chemical Structure and Properties
Butyl benzenesulfonate is an organic compound with the chemical formula C₁₀H₁₄O₃S. It is

the butyl ester of benzenesulfonic acid.

Structure:

Molecular Weight: 214.28 g/mol

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for butyl benzenesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Butyl Benzenesulfonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 - 7.95 m 2H
Aromatic (ortho-

protons)

7.50 - 7.65 m 3H
Aromatic (meta- and

para-protons)

4.15 t 2H -O-CH₂-CH₂-CH₂-CH₃

1.65 m 2H -O-CH₂-CH₂-CH₂-CH₃

1.35 m 2H -O-CH₂-CH₂-CH₂-CH₃

0.90 t 3H -O-CH₂-CH₂-CH₂-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Butyl Benzenesulfonate
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Chemical Shift (δ) ppm Assignment

135.5 Aromatic (ipso-carbon)

133.0 Aromatic (para-carbon)

129.0 Aromatic (ortho-carbons)

128.0 Aromatic (meta-carbons)

70.0 -O-CH₂-CH₂-CH₂-CH₃

30.5 -O-CH₂-CH₂-CH₂-CH₃

18.5 -O-CH₂-CH₂-CH₂-CH₃

13.5 -O-CH₂-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for Butyl Benzenesulfonate

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2960 - 2850 Medium-Strong Aliphatic C-H stretch

1360 - 1340 Strong
Asymmetric S=O stretch

(sulfonate)

1180 - 1160 Strong
Symmetric S=O stretch

(sulfonate)

1100 - 1000 Strong S-O-C stretch

1600 - 1450 Medium-Weak Aromatic C=C stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for Butyl Benzenesulfonate (Electron Ionization)

m/z Relative Intensity Assignment

214 Low [M]⁺ (Molecular Ion)

157 Medium [M - C₄H₉O]⁺ or [PhSO₂]⁺

141 High [PhSO₂H]⁺

77 High [C₆H₅]⁺ (Phenyl cation)

57 Medium [C₄H₉]⁺ (Butyl cation)

56 High [C₄H₈]⁺ (Butene)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of butyl benzenesulfonate (approximately 5-10 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

A larger number of scans (e.g., 128-1024 or more) is typically required due to the lower

natural abundance of ¹³C.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As butyl benzenesulfonate is a liquid at room temperature, a thin film

is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on

one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. Peak positions are identified and

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

For direct insertion, a small amount of the liquid is applied to the probe tip, which is then

inserted into the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of compound. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like butyl benzenesulfonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b138820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Butyl Benzenesulfonate

Dissolve in
Deuterated Solvent

Prepare Thin Film
on Salt Plates

Introduce into
Ion Source

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer Mass Spectrometer

(EI)

Fourier Transform,
Phase & Baseline Correction

Background Subtraction,
Peak Identification

Spectrum Generation,
Fragment Analysis

Chemical Shifts,
Integration, Multiplicity

Functional Group
Identification

Molecular Weight,
Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of butyl benzenesulfonate.

Conclusion
The spectroscopic data presented in this guide provides a detailed chemical fingerprint of butyl
benzenesulfonate. The ¹H and ¹³C NMR spectra confirm the connectivity of the butyl and

benzenesulfonyl groups. The IR spectrum clearly indicates the presence of the sulfonate ester
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and aromatic functionalities. Finally, the mass spectrum is consistent with the molecular weight

and expected fragmentation patterns of the compound. This comprehensive dataset is

invaluable for the identification, characterization, and quality control of butyl
benzenesulfonate in research and development settings.

To cite this document: BenchChem. [Spectroscopic data of butyl benzenesulfonate (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138820#spectroscopic-data-of-butyl-
benzenesulfonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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